

# Application Notes and Protocols: Immunohistochemical Analysis of PTK7 Expression in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Pelidotin |           |
| Cat. No.:            | B1652417  | Get Quote |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Tyrosine Kinase 7 (PTK7), also known as Colon Carcinoma Kinase 4 (CCK-4), is a member of the receptor protein tyrosine kinase (RTK) family.[1] Unlike typical RTKs, PTK7 has a catalytically inactive kinase domain, suggesting it functions as a pseudokinase.[1][2] PTK7 plays a significant role in various cellular processes, including cell polarity, migration, and proliferation, primarily through modulation of the Wnt signaling pathway.[1][2][3] Dysregulation of PTK7 expression has been implicated in the progression of numerous cancers, including colon, lung, breast, ovarian, and neuroblastoma, often correlating with poor prognosis.[2][3][4] Consequently, PTK7 has emerged as a promising therapeutic target and a valuable biomarker in oncology.[2][3] Immunohistochemistry (IHC) is a critical technique for assessing PTK7 protein expression in tumor tissues, providing insights into its potential role in diagnosis, prognosis, and as a predictive biomarker for targeted therapies.[5][6]

# Quantitative Analysis of PTK7 Expression in Human Tumors by IHC



The following tables summarize the quantitative data on PTK7 expression in various tumor types as determined by immunohistochemistry in several studies. The H-score, a semi-quantitative method, is often used to assess both the intensity and the percentage of stained tumor cells.[7]

Table 1: PTK7 Expression in Non-Small Cell Lung Carcinoma (NSCLC), Ovarian Cancer (OvCa), and Breast Cancer (BrCa)

| Tumor<br>Type | Number<br>of<br>Samples | Minimum<br>H-score | Maximum<br>H-score | Mean H-<br>score | Median<br>H-score | Referenc<br>e |
|---------------|-------------------------|--------------------|--------------------|------------------|-------------------|---------------|
| NSCLC         | 30                      | 34                 | 230                | 117.4            | 117               | [6]           |
| OvCa          | 24                      | 24                 | 240                | 151              | 151               | [6]           |

Table 2: PTK7 Expression in Triple-Negative Breast Cancer (TNBC)

| Study Cohort  | Total Patients | PTK7-Positive<br>Tumors (%) | Association with Survival                                                                                                                                                 | Reference |
|---------------|----------------|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| TNBC Patients | 133            | 28.6%                       | No significant difference in DFS or OS in the total population. In patients treated with chemotherapy, those with PTK7-negative tumors showed a trend towards better DFS. | [4]       |

Table 3: PTK7 Expression in Oral Squamous Cell Carcinoma (OSCC)



| Expression Level        | Number of Patients (%) | 5-Year Overall<br>Survival Rate | Reference |
|-------------------------|------------------------|---------------------------------|-----------|
| High (IHC Score 2 or 3) | 45 (56.3%)             | 59.3%                           | [8]       |
| Low (IHC Score 0 or 1)  | 35 (43.7%)             | 87.3%                           | [8]       |

## Experimental Protocols for PTK7 Immunohistochemistry

This section provides a detailed protocol for the immunohistochemical staining of PTK7 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.

- 1. Materials and Reagents
- Primary Antibodies: A variety of anti-PTK7 antibodies are commercially available. The choice of antibody should be validated for IHC. Examples include:
  - Anti-PTK7 monoclonal antibody, clone 5G0 (Creative Diagnostics, Cat# DCABH-13118)[9]
  - Anti-PTK7 Antibody (Thermo Fisher Scientific, Invitrogen, Cat# MA5-25774)[7]
  - Anti-PTK7 Antibody (Human Protein Atlas, Cat# HPA003222)[10]
  - Anti-PTK7 (CCK-4) antibody, clone 188B (Miltenyi Biotec)[11]
- Tissue Samples: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 μm).
- Deparaffinization and Rehydration Reagents: Xylene, Ethanol (100%, 95%, 70%), and distilled water.
- Antigen Retrieval Solution: Sodium Citrate Buffer (10 mM, pH 6.0) or Tris-EDTA Buffer (pH 9.0).



- Blocking Solution: 3% Hydrogen Peroxide, Normal Goat Serum, or Bovine Serum Albumin (BSA).
- Detection System: Polymer-based detection system (e.g., Novolink Polymer Detection System) or Avidin-Biotin Complex (ABC) kit.
- Chromogen: 3,3'-Diaminobenzidine (DAB).
- Counterstain: Hematoxylin.
- Mounting Medium: Aqueous or permanent mounting medium.
- 2. Protocol
- Deparaffinization and Rehydration:
  - Immerse slides in xylene (2 changes for 5 minutes each).
  - Rehydrate through graded ethanol solutions: 100% (2 changes for 3 minutes each), 95%
     (1 change for 3 minutes), and 70% (1 change for 3 minutes).
  - Rinse with distilled water.
- Antigen Retrieval:
  - Heat-induced epitope retrieval (HIER) is commonly used.
  - Immerse slides in pre-heated sodium citrate buffer (pH 6.0).
  - Heat in a microwave oven at high power for 10 minutes, followed by low power for 10 minutes.
  - Alternatively, use a pressure cooker or water bath.
  - Allow slides to cool to room temperature (approximately 20-30 minutes).
  - Rinse with distilled water and then with phosphate-buffered saline (PBS).
- Peroxidase Blocking:



- Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
- Rinse with PBS.
- Blocking:
  - Incubate sections with a protein block (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation:
  - Dilute the primary anti-PTK7 antibody to its optimal concentration in antibody diluent (e.g., 1:100 to 1:1000, as recommended by the manufacturer or determined by in-house optimization).[7][9]
  - Incubate the sections with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Detection:
  - Rinse slides with PBS.
  - Incubate with a biotinylated secondary antibody followed by streptavidin-horseradish peroxidase (HRP), or with an HRP-polymer conjugate, according to the detection system manufacturer's instructions.
  - Rinse with PBS.
- Chromogen Application:
  - Incubate sections with DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
  - Rinse with distilled water to stop the reaction.
- Counterstaining:



- Counterstain with hematoxylin for 30-60 seconds.
- Rinse with running tap water.
- "Blue" the sections in a suitable solution (e.g., Scott's tap water substitute or 0.1% sodium bicarbonate).
- Rinse with tap water.
- · Dehydration and Mounting:
  - Dehydrate sections through graded ethanol solutions (70%, 95%, 100%).
  - Clear in xylene.
  - Mount with a permanent mounting medium.
- 3. Staining Interpretation and Scoring
- Localization: PTK7 staining is predominantly observed in the cytoplasm and on the cell membrane of tumor cells.[8][12]
- Scoring: A semi-quantitative H-score is a commonly used method.
  - The staining intensity is scored on a scale of 0 to 3 (0 = no staining, 1 = weak, 2 = moderate, 3 = strong).[7]
  - The percentage of positively stained tumor cells at each intensity level is estimated.
  - The H-score is calculated using the formula: H-score =  $[1 \times (\% \text{ cells } 1+) + 2 \times (\% \text{ cells } 2+) + 3 \times (\% \text{ cells } 3+)]$ . The final score ranges from 0 to 300.
  - Alternatively, a simpler scoring system can be used where tumors are categorized as having low or high expression based on the percentage and intensity of staining.[8]

### Signaling Pathways and Experimental Workflow

PTK7 Signaling in Cancer



PTK7 is a crucial modulator of several signaling pathways, most notably the Wnt signaling cascade. It can influence both the canonical (β-catenin-dependent) and non-canonical (planar cell polarity and Ca2+) Wnt pathways.[1][13] PTK7 can also interact with other receptor tyrosine kinases, such as VEGFR, and is involved in pathways regulating cell adhesion and migration.[13]





Click to download full resolution via product page

Caption: PTK7 signaling pathways in cancer.

Immunohistochemistry Experimental Workflow

The following diagram illustrates the key steps in the immunohistochemistry protocol for detecting PTK7 expression in tumor tissues.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What are PTK7 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Therapeutic targeting of the protein tyrosine kinase-7 in cancer: an overview PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic targeting of the protein tyrosine kinase-7 in cancer: an overview PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTK7 Expression in Triple-negative Breast Cancer | Anticancer Research [ar.iiarjournals.org]
- 5. PTK7 protein expression [bio-protocol.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protein Tyrosine Kinase 7 (PTK7) in Breast Cancer: A Retrospective Analysis of Tumour Expression and Association with Clinical Outcome PMC [pmc.ncbi.nlm.nih.gov]
- 8. High expression of protein tyrosine kinase 7 in oral squamous cell carcinoma: Clinicopathological correlation and prognosis relevance PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Anti-PTK7 Human Protein Atlas Antibody [atlasantibodies.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. researchgate.net [researchgate.net]
- 13. PTK7: an underestimated contributor to human cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunohistochemical Analysis of PTK7 Expression in Tumors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1652417#immunohistochemistry-for-ptk7-expression-in-tumors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com